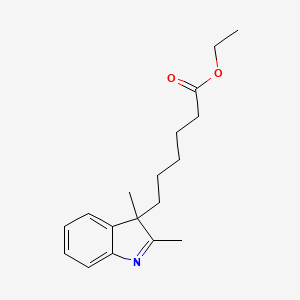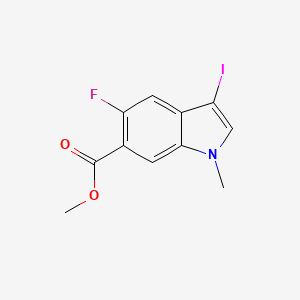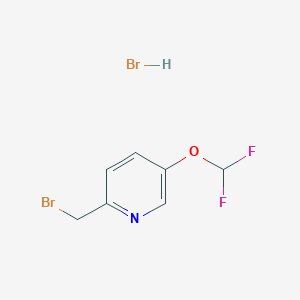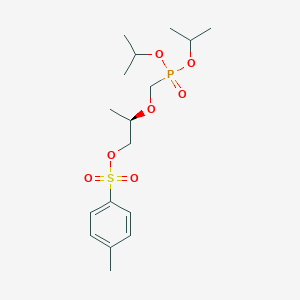
(R)-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphoryl group, a methoxy group, and a 4-methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the phosphoryl intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
-
Step 1: Preparation of the Phosphoryl Intermediate
- React diisopropyl phosphite with an appropriate alcohol under acidic conditions to form the diisopropoxyphosphoryl intermediate.
- Reaction conditions: Temperature around 0-5°C, acidic catalyst such as hydrochloric acid.
-
Step 2: Formation of the Methoxy Group
- Introduce a methoxy group by reacting the phosphoryl intermediate with methanol in the presence of a base.
- Reaction conditions: Room temperature, base such as sodium methoxide.
-
Step 3: Coupling with 4-Methylbenzenesulfonate
- Couple the methoxyphosphoryl intermediate with 4-methylbenzenesulfonyl chloride to form the final product.
- Reaction conditions: Temperature around 25-30°C, base such as triethylamine.
Industrial Production Methods
Industrial production of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired stereochemistry and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; conditionsroom temperature, base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its phosphoryl and sulfonate groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-chlorobenzenesulfonate
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-nitrobenzenesulfonate
Uniqueness
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonate group differentiates it from other similar compounds, providing unique steric and electronic properties that influence its interactions and applications.
Eigenschaften
Molekularformel |
C17H29O7PS |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H29O7PS/c1-13(2)23-25(18,24-14(3)4)12-21-16(6)11-22-26(19,20)17-9-7-15(5)8-10-17/h7-10,13-14,16H,11-12H2,1-6H3/t16-/m1/s1 |
InChI-Schlüssel |
MDYREUDLUIYMEO-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OCP(=O)(OC(C)C)OC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OCP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)

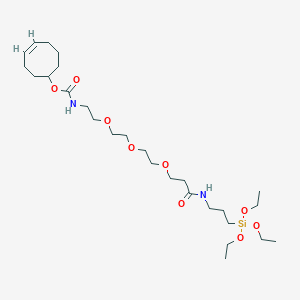
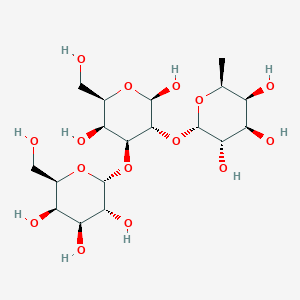

![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
